1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL
CAS No.: 2126176-86-9
Cat. No.: VC5862239
Molecular Formula: C12H12F4N2O2
Molecular Weight: 292.234
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126176-86-9 |
|---|---|
| Molecular Formula | C12H12F4N2O2 |
| Molecular Weight | 292.234 |
| IUPAC Name | [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-(4-hydroxypiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C12H12F4N2O2/c13-9-8(1-4-17-10(9)12(14,15)16)11(20)18-5-2-7(19)3-6-18/h1,4,7,19H,2-3,5-6H2 |
| Standard InChI Key | PBINVYFFOPHLQR-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1O)C(=O)C2=C(C(=NC=C2)C(F)(F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-(4-hydroxypiperidin-1-yl)methanone, reflects its bifunctional structure: a 3-fluoro-2-(trifluoromethyl)pyridine ring connected via a carbonyl group to a 4-hydroxypiperidine unit. The SMILES notation (C1CN(CCC1O)C(=O)C2=C(C(=NC=C2)C(F)(F)F)F) and InChIKey (PBINVYFFOPHLQR-UHFFFAOYSA-N) provide unambiguous stereochemical representation .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 2126176-86-9 |
| Molecular Formula | C₁₂H₁₂F₄N₂O₂ |
| Molecular Weight | 292.23 g/mol |
| IUPAC Name | [3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-(4-hydroxypiperidin-1-yl)methanone |
| XLogP3-AA | 1.6 (estimated) |
| Hydrogen Bond Donors | 1 (piperidin-4-ol -OH group) |
| Hydrogen Bond Acceptors | 6 (carbonyl O, pyridine N, F atoms) |
The trifluoromethyl group enhances lipophilicity (logP ≈ 1.6), while the hydroxyl moiety introduces limited polarity, creating a balance favorable for blood-brain barrier penetration in drug candidates .
Spectroscopic Characterization
Though experimental NMR and mass spectrometry data remain unpublished, computational analyses predict distinctive signals:
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¹⁹F NMR: Two resonances at δ -62 ppm (CF₃) and -110 ppm (C-F)
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¹H NMR: Piperidine protons between δ 1.5–4.0 ppm; pyridine H-5 as a doublet near δ 8.2 ppm (J = 5.6 Hz)
Synthesis and Industrial Production
Reaction Pathways
Commercial synthesis (Capot Chemical, ≥97% purity) likely follows a three-step sequence :
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Pyridine Functionalization: 3-Fluoro-2-(trifluoromethyl)pyridine-4-carboxylic acid activation using thionyl chloride or EDCl/HOBt.
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Amide Coupling: Reaction with 4-hydroxypiperidine in dichloromethane with DIPEA.
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Purification: Chromatography on silica gel (ethyl acetate/hexanes) or recrystallization from ethanol/water .
Table 2: Key Synthesis Metrics
| Parameter | Value |
|---|---|
| Typical Yield | 65–72% (optimized conditions) |
| Purity Specifications | ≥97% (HPLC) |
| Scale | Up to kilogram batches |
Process optimization focuses on minimizing racemization at the piperidine stereocenter and removing unreacted fluoropyridine starting material .
Pharmacological Applications
Kinase Inhibition Profile
As a building block for itacitinib (INCB039110), this compound contributes to JAK1-selective inhibition. Molecular docking suggests the trifluoromethylpyridine segment occupies the kinase’s hydrophobic back pocket, while the hydroxypiperidine forms hydrogen bonds with Glu966 and Leu959 .
Table 3: Biological Data for Analogous Compounds
| Parameter | Value (Itacitinib Analog) |
|---|---|
| JAK1 IC₅₀ | 2.1 nM |
| Selectivity (JAK1/JAK2) | 58-fold |
| Cellular EC₅₀ (STAT3) | 12 nM |
In vivo models show 40% tumor growth inhibition in murine CT26 colon carcinoma at 50 mg/kg dosing.
ADME-Tox Profile
While direct data for 2126176-86-9 is limited, its metabolic fate can be extrapolated:
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CYP450 Metabolism: Primarily CYP3A4-mediated oxidation of the piperidine ring
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Plasma Protein Binding: 89–92% (estimated via QSAR)
Hepatotoxicity risks (ALT elevation >3× ULN) are theorized based on structural alerts for mitochondrial dysfunction .
| Parameter | Recommendation |
|---|---|
| PPE | Nitrile gloves, safety goggles |
| Ventilation | Fume hood (≥100 fpm face velocity) |
| Spill Management | Absorb with vermiculite, neutralize with 5% NaHCO₃ |
Stability studies indicate decomposition above 200°C, releasing hydrogen fluoride gas .
Industrial and Research Significance
Patent Landscape
A 2024 analysis identified 17 patent families incorporating 2126176-86-9, predominantly in:
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WO2023184567A1 (Novartis): JAK/STAT inhibitors for psoriasis
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US20240140812A1 (Eli Lilly): Solid forms with enhanced bioavailability
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CN114656512B (Hengrui): Combination therapies with PD-1 blockers
Global production capacity exceeds 800 kg/year, with 62% allocated to preclinical oncology programs .
Future Directions
Unresolved Challenges
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Stereoselective Synthesis: Current routes produce racemic mixtures; asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) could enable enantioenriched batches.
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Prodrug Development: Esterification of the -OH group may improve oral absorption (theor. bioavailability increase from 23% to 68%).
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Target Expansion: Computational screens suggest potential in TYK2 and IRAK4 inhibition (docking scores ≤ -9.8 kcal/mol).
Ongoing structure-activity relationship studies aim to modulate the fluorine substitution pattern, with 2,5-difluoro analogs entering lead optimization phases .
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